molecular formula C14H21N B1250883 1-(3-Phenylpropyl)piperidine

1-(3-Phenylpropyl)piperidine

Cat. No.: B1250883
M. Wt: 203.32 g/mol
InChI Key: LFJUASFZPZFRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)piperidine is a piperidine derivative featuring a phenylpropyl (C6H5-CH2-CH2-CH2-) group attached to the nitrogen atom of the piperidine ring. Its synthesis typically involves alkylation reactions, where the piperidine nitrogen is functionalized with a 3-phenylpropyl group via reflux with appropriate halides or amines in the presence of catalysts like K2CO3 . Analytical characterization includes NMR and HRMS to confirm structural integrity .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(3-phenylpropyl)piperidine

InChI

InChI=1S/C14H21N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,8-9H,2,5-7,10-13H2

InChI Key

LFJUASFZPZFRFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=CC=CC=C2

Synonyms

1-(3-phenylpropyl)piperidine
1-(3-phenylpropyl)piperidine oxalate
UMB 23
UMB-23
UMB23 cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Chain Length Variants

  • 4-(3-Phenylpropyl)piperidine: This positional isomer shifts the phenylpropyl group from the nitrogen to the 4-position of the piperidine ring. For example, 4-substituted analogs may exhibit different dopamine transporter (DAT) affinities compared to 1-substituted derivatives .
  • 1-(3-Phenylbutyl)piperidine : Extending the alkyl chain by one methylene group (phenylbutyl vs. phenylpropyl) significantly impacts binding modes. Docking studies reveal that the phenylbutyl group orients toward helices α4 and α5 in sigma-1 receptor (S1R) ligands, leading to higher RMSD values (>2.5 Å) compared to phenylpropyl analogs. This suggests reduced binding precision but possible adaptability to hydrophobic cavities .
Table 1: Structural Impact of Alkyl Chain Modifications
Compound Alkyl Chain Length Key Binding Observations Reference
1-(3-Phenylpropyl)piperidine C3 Balanced hydrophobic interactions with S1R
1-(3-Phenylbutyl)piperidine C4 Displacement toward helices α4/α5; RMSD >2.5 Å

Substituent Effects on Piperidine Nitrogen

  • 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine: Introducing a bis(4-fluorophenyl)methoxyethyl group enhances DAT and serotonin transporter (SERT) affinity. SAR studies show that electron-withdrawing fluorine atoms improve transporter selectivity, with IC50 values in the nanomolar range .
  • KAB-18 (this compound with biphenyl ester): This derivative exhibits moderate potency (IC50 = 10.2 μM) at neuronal nicotinic acetylcholine receptors (nAChRs) but significant non-nAChR effects (>90%). Replacing the phenylpropyl group with smaller alkyls (e.g., isopropyl in COB-3) eliminates off-target actions and increases potency 14-fold, highlighting the trade-off between bulk and selectivity .
Table 2: Impact of Nitrogen Substituents on Activity
Compound Substituent on N Key Activity Reference
This compound 3-Phenylpropyl Moderate nAChR activity, off-target effects
COB-3 Isopropyl High nAChR potency (IC50 ~0.7 μM), no off-target effects
4-[2-[Bis(4-FPh)methoxy]ethyl]-derivative Bis(4-fluorophenyl)methoxy High DAT/SERT affinity (IC50 <100 nM)

Heterocycle Variations: Piperidine vs. Piperazine

  • SA4503 (Piperazine derivative): SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) shares the 3-phenylpropyl chain but replaces piperidine with piperazine. It shows nanomolar affinity for sigma-1 receptors (IC50 = 17.4 nM) and negligible activity at sigma-2 or other receptors. This underscores the phenylpropyl group's role in sigma-1 binding, independent of the heterocycle .
Table 3: Heterocycle Comparison
Compound Heterocycle Target Receptor Affinity (IC50) Reference
This compound Piperidine nAChR, DAT ~10 μM (nAChR)
SA4503 Piperazine Sigma-1 17.4 nM

Pharmacophore and Binding Interactions

  • Sigma-1 Receptor Ligands : The phenylpropyl group in this compound derivatives contributes to hydrophobic interactions with residues near helices α4 and α5 in S1R. Salt bridge formation between the piperidine amine and Glu172 is critical, but larger substituents (e.g., phenylbutyl) disrupt optimal orientation .
  • Dopamine Transporter Inhibitors : The 3-phenylpropyl chain in DAT inhibitors like GBR 12935 analogs enhances membrane permeability and prolongs binding, though bulky groups may reduce selectivity .

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